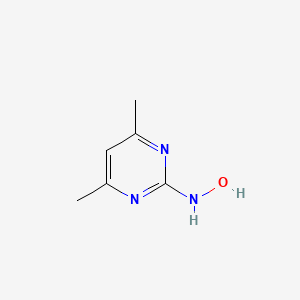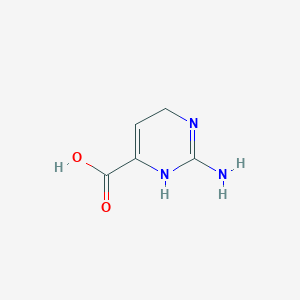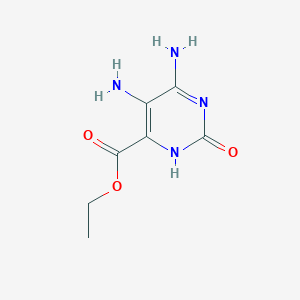
Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses. Additionally, it can modulate the activity of enzymes involved in cellular stress responses, such as endoplasmic reticulum chaperones .
Comparación Con Compuestos Similares
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with similar structural features.
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: A related compound with similar functional groups.
Uniqueness: Ethyl 5,6-diamino-2-hydroxypyrimidine-4-carboxylate stands out due to its unique combination of amino and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H10N4O3 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
ethyl 4,5-diamino-2-oxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H10N4O3/c1-2-14-6(12)4-3(8)5(9)11-7(13)10-4/h2,8H2,1H3,(H3,9,10,11,13) |
Clave InChI |
YDPIIEBUIVZFRS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NC(=O)N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
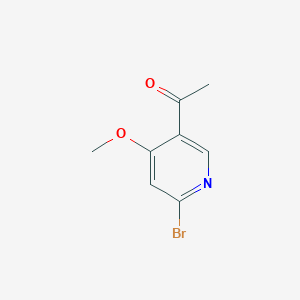
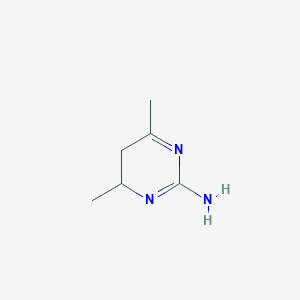
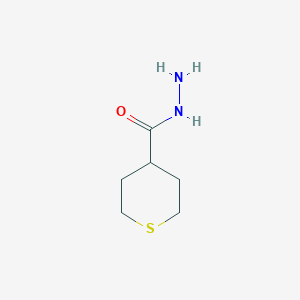

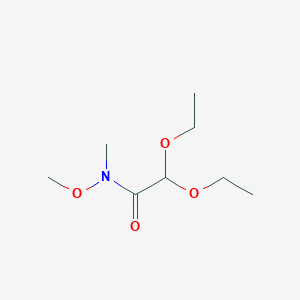


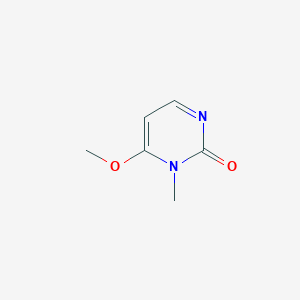
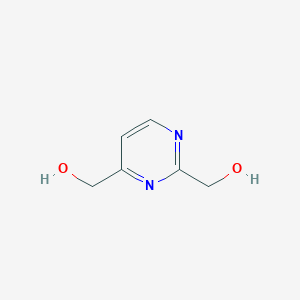
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
